2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Activity
- Synthesis and Anticancer Potential : A study by Pirol et al. (2014) involved the synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrating significant antiproliferative activities against human cancer cell lines. This suggests potential applications in cancer therapy research (Şeyma Cankara Pirol et al., 2014).
Synthesis and Antimicrobial Activity
- Potential as Antimicrobial Agents : Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which exhibited antimicrobial properties. This underlines its relevance in developing new antimicrobial agents (B. S. Holla et al., 2006).
Applications in Molecular Chemistry
- Molecular Rearrangement Studies : Klásek et al. (2003) studied the molecular rearrangement of certain quinoline derivatives to form new carboxylic acids. This research is important for understanding the chemical properties and reactions of these compounds (A. Klásek et al., 2003).
- Structural and Antibacterial Investigations : Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand and investigated their structures, fluorescent behavior, and antibacterial activities, indicating diverse applications in chemistry and biology (Long Zhang et al., 2016).
Synthesis and Structural Analysis
- Novel Synthesis Methods : Ren (2005) described a novel method for synthesizing pyrazoloquinolines, which could have applications in creating new chemical entities for research (Qiao Ren, 2005).
- Synthesis and Cytotoxicity Evaluation : A study by Bonacorso et al. (2016) discussed the synthesis of trifluoromethyl-substituted methanones, including cytotoxicity evaluation, highlighting its potential in medicinal chemistry (H. Bonacorso et al., 2016).
Synthesis for HIV-1 Integrase Inhibition
- HIV-1 Integrase Inhibitor Development : Hu et al. (2012) synthesized quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors, demonstrating the compound's potential in antiviral drug research (Liming Hu et al., 2012).
Fluorescence and Antibacterial Studies
- Synthesis and Antibacterial Screening : Idrees et al. (2020) synthesized novel azetidinone derivatives integrated with quinoline, showing antibacterial activity. This highlights its potential in antibacterial research and development (M. Idrees et al., 2020).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14/h4-8H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFFVKXCIKFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.